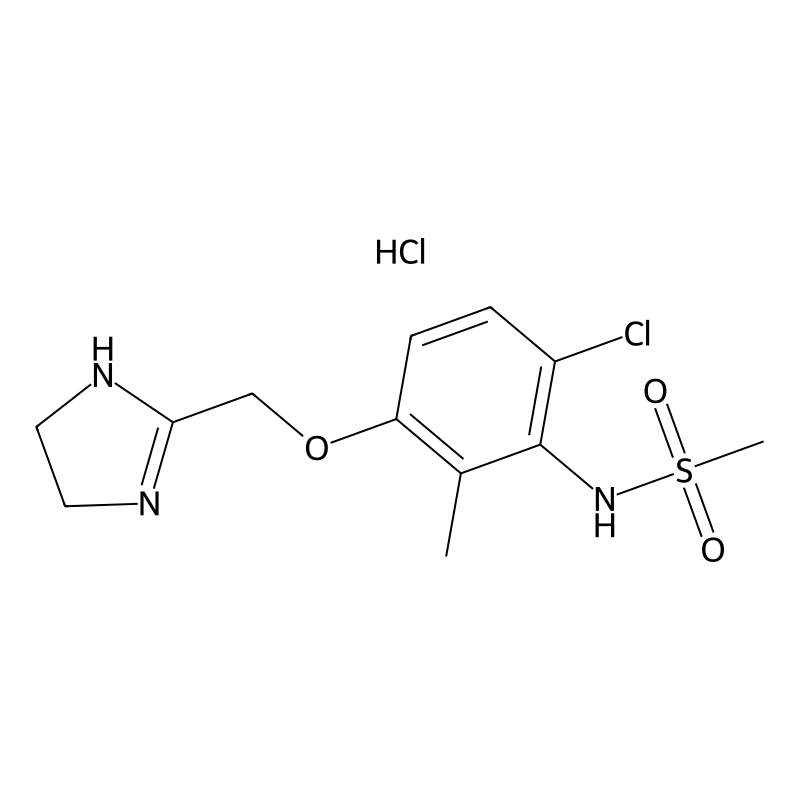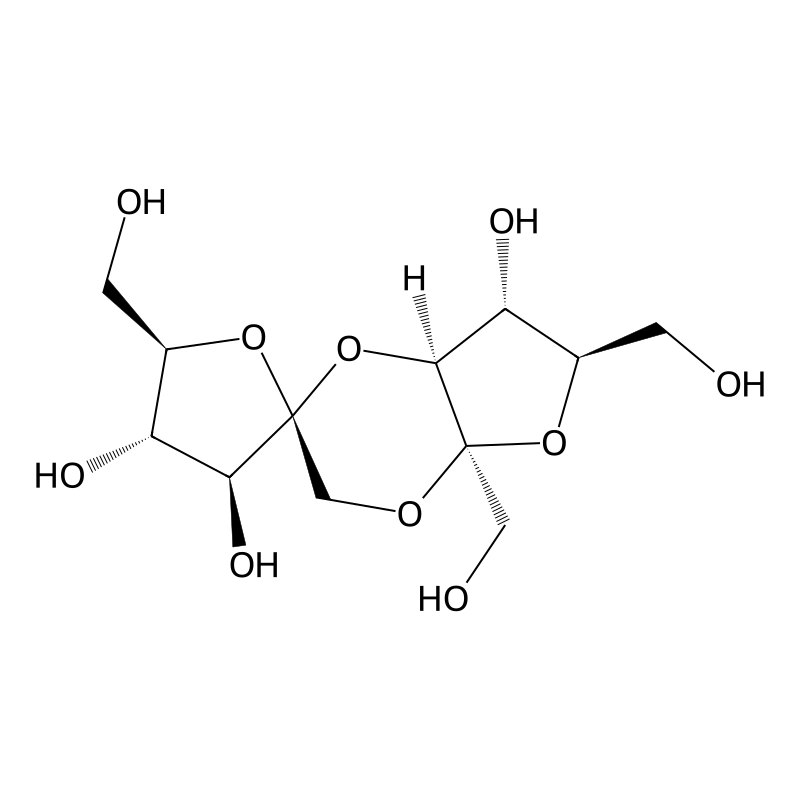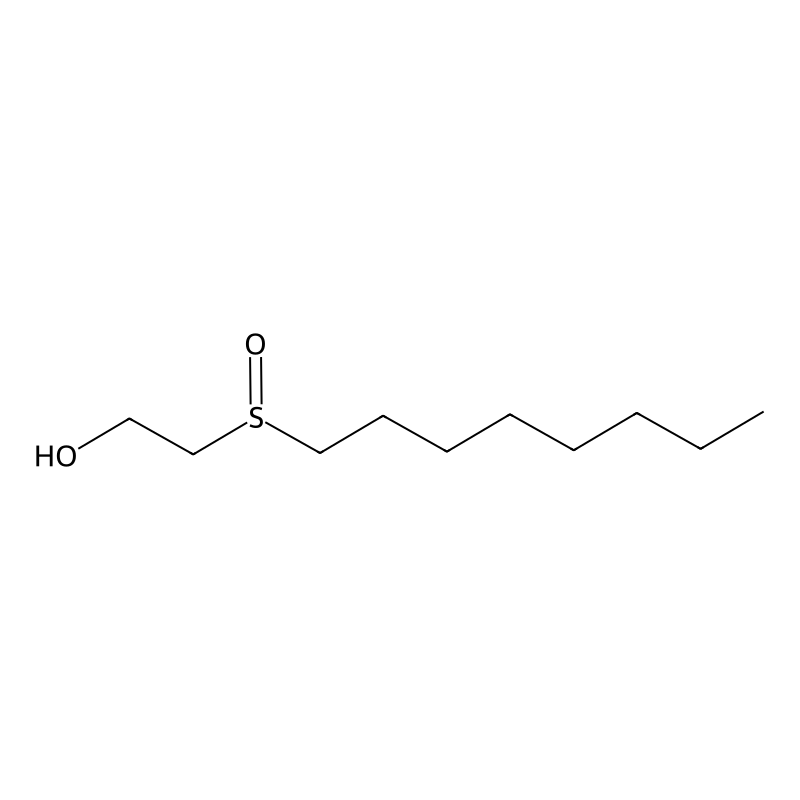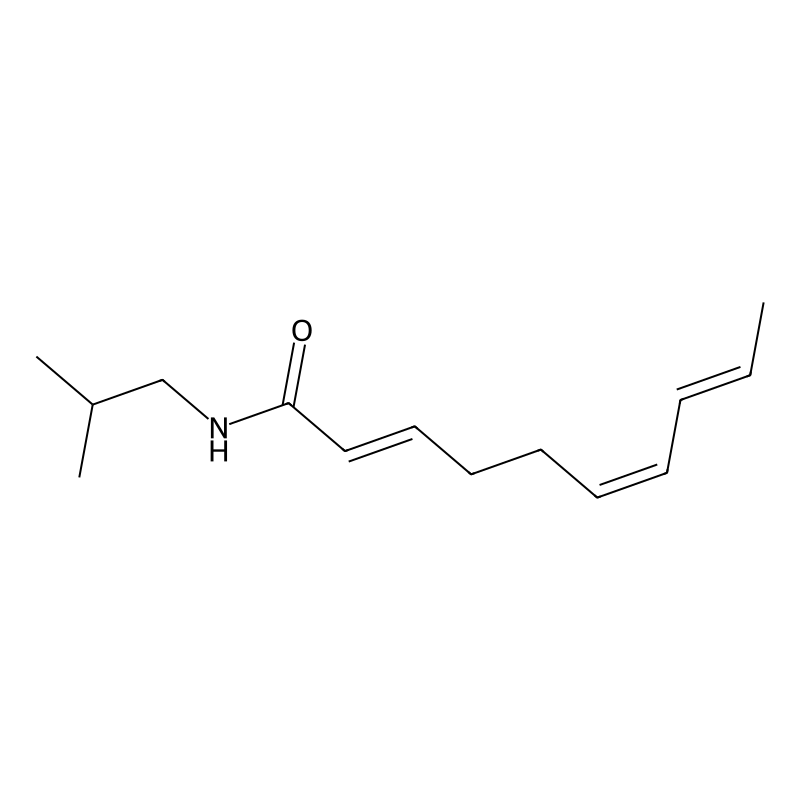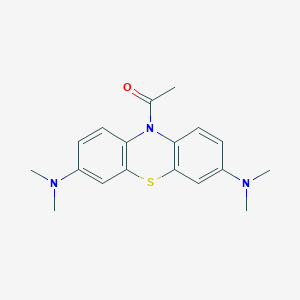Madol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Muscle Wasting Conditions:
Desoxymethyltestosterone has been investigated for its ability to promote muscle growth and counteract muscle wasting in various conditions. Studies have explored its use in treating muscle loss associated with:
- HIV/AIDS: Desoxymethyltestosterone was studied as a potential treatment for muscle wasting associated with HIV/AIDS. While some studies showed an increase in lean body mass, concerns regarding hepatotoxicity (liver damage) and virilization (development of male characteristics in females) limited its clinical use [].
Anemias:
Research has explored the use of desoxymethyltestosterone in treating certain types of anemia, particularly those associated with red blood cell aplasia (bone marrow not producing enough red blood cells). However, similar to the case with HIV/AIDS, concerns regarding side effects have limited its widespread use [].
Androgen Deficiency:
Desoxymethyltestosterone has been studied for its potential role in treating androgen deficiency in males. Androgen deficiency can lead to symptoms like decreased libido, erectile dysfunction, and fatigue. However, safer and more effective testosterone replacement therapies are currently available [].
Animal Studies:
Desoxymethyltestosterone is sometimes used in animal research to study muscle growth, physiology, and the effects of androgens on various tissues. Due to its potent effects, researchers need to carefully consider the dosage and potential side effects when using it in animal models [].
Desoxymethyltestosterone, commonly referred to as Madol, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is characterized by a 17α-methyl group, which enhances its oral bioavailability and anabolic properties. Initially developed for potential therapeutic applications, Madol has gained notoriety as a performance-enhancing drug among athletes and bodybuilders due to its significant anabolic effects compared to testosterone. Specifically, it exhibits an anabolic-to-androgenic ratio of approximately 6.5:1, making it more potent in promoting muscle growth while minimizing androgenic side effects .
AAS like DMT exert their effects by binding to androgen receptors (ARs) in target tissues. AR activation triggers a cascade of cellular events promoting muscle growth and development of male secondary sex characteristics [].
Uncertainties:
While the general mechanism of AAS is understood, the specific interaction and effects of DMT on ARs require further investigation [].
DMT shares the inherent risks associated with AAS use.
Potential Risks:
- Liver damage [].
- Increased risk of cardiovascular diseases.
- Mood swings and aggression [].
- Altered testosterone levels and potential for hypogonadism [].
Limited Data:
The extent and severity of these side effects with DMT use are not well documented due to the lack of controlled clinical trials [].
Madol's biological activity is primarily anabolic, promoting muscle growth and strength without significantly affecting androgenic tissues like the prostate. Studies indicate that it stimulates the weight of specific muscles while leaving other androgen-sensitive tissues largely unaffected. Additionally, Madol has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis due to its ability to enhance protein synthesis and inhibit muscle degradation .
The synthesis of Desoxymethyltestosterone typically involves chemical modification of existing steroid frameworks. The most common method includes:
- Starting Material: Dihydrotestosterone as the base compound.
- Methylation: Introduction of a methyl group at the 17α position through specific methylation reactions.
- Purification: The resulting compound is purified using chromatographic techniques to ensure high purity suitable for research or clinical use.
These methods highlight the compound's synthetic nature and the importance of precise chemical manipulation in its production .
Madol has several applications across various fields:
- Sports and Bodybuilding: Used as a performance-enhancing agent due to its potent anabolic effects.
- Clinical Research: Investigated for potential therapeutic uses in muscle-wasting diseases and osteoporosis.
- Analytical Chemistry: Serves as a reference standard for detecting anabolic steroids in doping tests .
Research on Madol has focused on its interactions with the androgen receptor and other cellular pathways involved in muscle growth. Studies have shown that Madol binds with approximately half the affinity of dihydrotestosterone but produces significantly greater anabolic effects, making it a subject of interest in doping control studies . Additionally, investigations into its metabolic pathways reveal potential side effects associated with long-term use, including hormonal imbalances and liver toxicity.
Several compounds share structural similarities or biological activity with Desoxymethyltestosterone. These include:
- Testosterone: The primary male sex hormone; serves as a baseline for comparing anabolic activity.
- Nandrolone: An anabolic steroid known for its lower androgenic activity compared to testosterone.
- Stanozolol: Another synthetic anabolic steroid with similar applications in bodybuilding but distinct structural modifications.
Comparison TableCompound Anabolic Activity Androgenic Activity Unique Features Desoxymethyltestosterone High Moderate 17α-methylated derivative Testosterone Moderate High Natural hormone Nandrolone High Low Less androgenic side effects Stanozolol High Moderate Known for oral bioavailability
| Compound | Anabolic Activity | Androgenic Activity | Unique Features |
|---|---|---|---|
| Desoxymethyltestosterone | High | Moderate | 17α-methylated derivative |
| Testosterone | Moderate | High | Natural hormone |
| Nandrolone | High | Low | Less androgenic side effects |
| Stanozolol | High | Moderate | Known for oral bioavailability |
These comparisons highlight the unique profile of Desoxymethyltestosterone, particularly its high anabolic activity coupled with relatively lower androgenic effects, making it distinct among other anabolic steroids .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Gauthier J, Poirier D, Ayotte C. Characterization of desoxymethyltestosterone main urinary metabolite produced from cultures of human fresh hepatocytes. Steroids. 2012 May;77(6):635-43. doi: 10.1016/j.steroids.2012.02.008. Epub 2012 Feb 17. PubMed PMID: 22366110.
3: Frese S, Velders M, Schleipen B, Schänzer W, Bloch W, Diel P. Myosin heavy chain expression pattern as a marker for anabolic potency: desoxymethyltestosterone (madol), norandrostenedione and testosterone repress MHC-IIb expression and stimulate MHC-IId/x expression in orchiectomized rat gastrocnemius muscle. Arch Toxicol. 2011 Jun;85(6):635-43. doi: 10.1007/s00204-010-0607-8. Epub 2010 Oct 19. PubMed PMID: 20957349.
4: Diel P, Friedel A, Geyer H, Kamber M, Laudenbach-Leschowsky U, Schänzer W, Thevis M, Vollmer G, Zierau O. Characterisation of the pharmacological profile of desoxymethyltestosterone (Madol), a steroid misused for doping. Toxicol Lett. 2007 Feb 28;169(1):64-71. Epub 2006 Dec 27. PubMed PMID: 17254722.
5: Okano M, Sato M, Ikekita A, Kageyama S. Analysis of non-ketoic steroids 17alpha-methylepithiostanol and desoxymethyl- testosterone in dietary supplements. Drug Test Anal. 2009 Nov;1(11-12):518-25. doi: 10.1002/dta.72. PubMed PMID: 20355167.
6: Magee CD, Witte S, Kwok RM, Deuster PA. Mission Compromised? Drug-Induced Liver Injury From Prohormone Supplements Containing Anabolic-Androgenic Steroids in Two Deployed U.S. Service Members. Mil Med. 2016 Sep;181(9):e1169-71. doi: 10.7205/MILMED-D-15-00502. PubMed PMID: 27612377.
7: Dorn SB, Bolt HM, Thevis M, Diel P, Degen GH. Micronucleus induction in V79 cells by the anabolic doping steroids desoxymethyltestosterone (madol) and 19-norandrostenedione. Toxicol Lett. 2008 Dec 15;183(1-3):58-64. doi: 10.1016/j.toxlet.2008.09.016. Epub 2008 Oct 4. PubMed PMID: 18951961.
8: Kwok WH, Kwok KY, Leung DK, Leung GN, Wong CH, Wong JK, Wan TS. In vitro metabolism studies of desoxy-methyltestosterone (DMT) and its five analogues, and in vivo metabolism of desoxy-vinyltestosterone (DVT) in horses. J Mass Spectrom. 2015 Aug;50(8):994-1005. doi: 10.1002/jms.3613. PubMed PMID: 28338272.
9: Drug Enforcement Administration (DEA), Department of Justice. Classification of three steroids as schedule III anabolic steroids under the Controlled Substances Act. Final rule. Fed Regist. 2009 Dec 4;74(232):63603-10. PubMed PMID: 20169675.
10: Sekera MH, Ahrens BD, Chang YC, Starcevic B, Georgakopoulos C, Catlin DH. Another designer steroid: discovery, synthesis, and detection of 'madol' in urine. Rapid Commun Mass Spectrom. 2005;19(6):781-4. PubMed PMID: 15712284.
